molecular formula C11H14BrNO2 B8340348 isopropyl N-(3-bromobenzyl)carbamate

isopropyl N-(3-bromobenzyl)carbamate

Cat. No.: B8340348
M. Wt: 272.14 g/mol
InChI Key: MMMOKYAMXFBZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl N-(3-bromobenzyl)carbamate is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

propan-2-yl N-[(3-bromophenyl)methyl]carbamate

InChI

InChI=1S/C11H14BrNO2/c1-8(2)15-11(14)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

MMMOKYAMXFBZCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.00 g of 3-bromobenzylamine hydrochloride suspended in chloroform (20 ml) was mixed with 2.86 g of triethylamine at room temperature. The resulting solution was stirred under cooling with ice while 1.82 g of isopropyl chloroformate was added dropwise and then stirred at room temperature for 2 hours. After the reaction, the reaction solution was poured into saturated aqueous sodium chloride, and the organic layer was separated, dried over anhydrous magnesium sulfate and evaporated at ordinary pressure for removal of the solvent. The residue was purified by silica gel column chromatography to give 3.33 g of isopropyl N-(3-bromobenzyl)carbamate as a colorless transparent viscous liquid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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